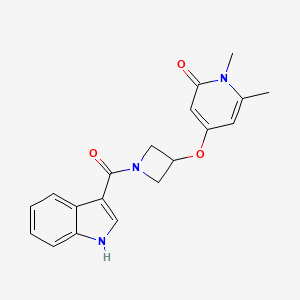

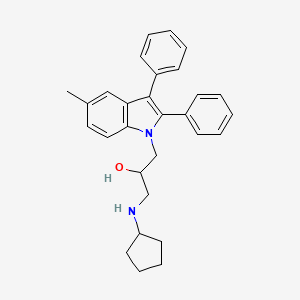

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, also known as IDO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of beta-lactam inhibitors of human leukocyte elastase demonstrate the importance of the structural modification of related compounds for enhancing inhibitory potency and in vivo efficacy. The stereochemistry of these compounds, such as the one with enhanced HLE inhibition, illustrates the critical role of molecular structure in therapeutic applications (Finke et al., 1995).

Antimicrobial and Antitubercular Activities

Research on pyrimidine-azetidinone analogs reveals their antimicrobial and antitubercular activities. The synthesis of these compounds and their testing against bacterial and fungal strains, including mycobacterium tuberculosis, provide insights into the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anti-HIV Activity

The synthesis of indole-based sulfonamide derivatives and their evaluation for anti-HIV activity underscore the potential of such compounds in treating HIV infections. Among tested compounds, specific sulfonamide derivatives showed significant activity against HIV-1 and HIV-2 strains (Selvam et al., 2001).

Condensation Reactions and Chemical Synthesis

The development of novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles, including indoles, highlights advanced methods in chemical synthesis, providing a broad scope for the acylation of nitrogen compounds. This research offers a pathway for creating various bioactive molecules through efficient synthetic strategies (Umehara et al., 2016).

Photophysical Properties and Applications

Investigations into the photophysical properties of novel 4-aza-indole derivatives reveal their potential in applications such as labeling agents, bioanalytical sensors, and optoelectronic devices. The reverse solvatochromism behavior and high quantum yield in various solvents indicate their utility in diverse scientific and technological fields (Bozkurt & Doğan, 2018).

Propiedades

IUPAC Name |

4-[1-(1H-indole-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-7-13(8-18(23)21(12)2)25-14-10-22(11-14)19(24)16-9-20-17-6-4-3-5-15(16)17/h3-9,14,20H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVNTTQYXYRRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)

![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)

![2-(4-Methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)

![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2442811.png)

![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442815.png)